1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
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Overview
Description
1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a sulfonyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Attachment of the pyrrolidin-1-ylsulfonyl group through sulfonylation reactions.
- Coupling of the piperidine-4-carboxamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
- 1-{4-Cyano-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- 1-{4-Cyano-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
Uniqueness: 1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity, selectivity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-cyano-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c21-13-17-20(24-11-7-14(8-12-24)18(22)26)29-19(23-17)15-3-5-16(6-4-15)30(27,28)25-9-1-2-10-25/h3-6,14H,1-2,7-12H2,(H2,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSBEDTULRLJST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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